![molecular formula C41H46Cl2N2O4 B13813483 (2E)-3-butyl-2-[(2Z,4E)-5-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)-3-chloropenta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;perchlorate](/img/structure/B13813483.png)
(2E)-3-butyl-2-[(2Z,4E)-5-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)-3-chloropenta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2E)-3-butyl-2-[(2Z,4E)-5-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)-3-chloropenta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;perchlorate” is a complex organic molecule that features a combination of indole structures and a perchlorate counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the indole core, functionalization of the core with butyl and dimethyl groups, and the introduction of the chloropenta-2,4-dienylidene moiety. Each step requires specific reaction conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The indole core can be oxidized to form quinonoid structures.
Reduction: The chloropenta-2,4-dienylidene moiety can be reduced to form saturated derivatives.
Substitution: The butyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products
The major products of these reactions depend on the specific conditions used but can include various functionalized indole derivatives, saturated hydrocarbons, and substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, as a ligand in coordination chemistry, or as a probe in spectroscopic studies.
Biology
In biology, derivatives of this compound may be studied for their potential as fluorescent markers, enzyme inhibitors, or therapeutic agents.
Medicine
In medicine, the compound could be investigated for its potential pharmacological properties, such as anticancer, antimicrobial, or anti-inflammatory activities.
Industry
In industry, the compound might find applications in the development of new materials, such as organic semiconductors, dyes, or sensors.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, as a fluorescent marker, it might interact with biological molecules through non-covalent interactions, while as a therapeutic agent, it might inhibit specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives, such as tryptophan, serotonin, and indomethacin. These compounds share the indole core but differ in their functional groups and overall structure.
Uniqueness
The uniqueness of “(2E)-3-butyl-2-[(2Z,4E)-5-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)-3-chloropenta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;perchlorate” lies in its specific combination of functional groups and the presence of the perchlorate counterion, which can impart unique chemical and physical properties.
Properties
Molecular Formula |
C41H46Cl2N2O4 |
|---|---|
Molecular Weight |
701.7 g/mol |
IUPAC Name |
(2E)-3-butyl-2-[(2Z,4E)-5-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)-3-chloropenta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;perchlorate |
InChI |
InChI=1S/C41H46ClN2.ClHO4/c1-7-9-27-43-34-23-19-29-15-11-13-17-32(29)38(34)40(3,4)36(43)25-21-31(42)22-26-37-41(5,6)39-33-18-14-12-16-30(33)20-24-35(39)44(37)28-10-8-2;2-1(3,4)5/h11-26H,7-10,27-28H2,1-6H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
VYFGXTBXTUVZSE-UHFFFAOYSA-M |
Isomeric SMILES |
CCCCN\1C2=C(C3=CC=CC=C3C=C2)C(/C1=C\C=C(\C=C\C4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CCCC)/Cl)(C)C.[O-]Cl(=O)(=O)=O |
Canonical SMILES |
CCCCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=C(C=CC4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CCCC)Cl)(C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


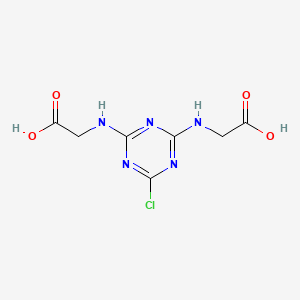
![1-Methyl-4-[2-[2-[(e)-2-(3-methyloxazol-5-yl)vinyl]phenoxy]ethyl]piperazine dihydrochloride](/img/structure/B13813420.png)
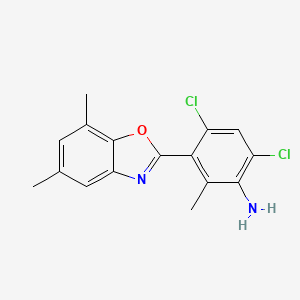
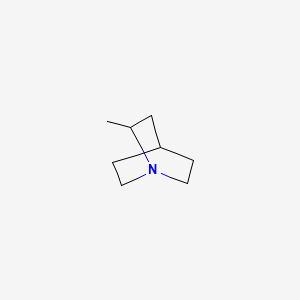
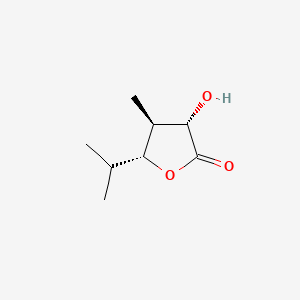
![9-(2,2-Dimethyl-1-oxopropyl)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13813448.png)
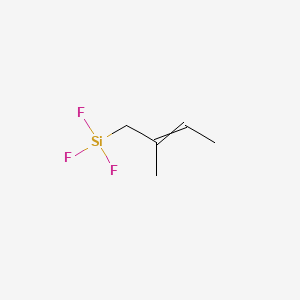
![(1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene](/img/structure/B13813457.png)
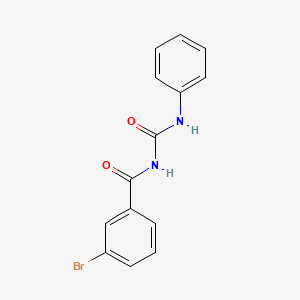
![7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B13813465.png)
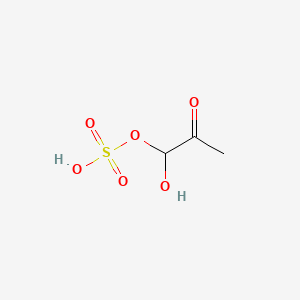
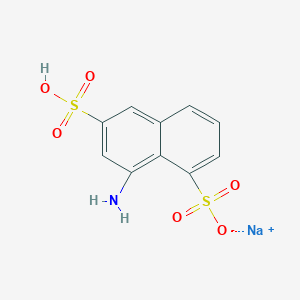
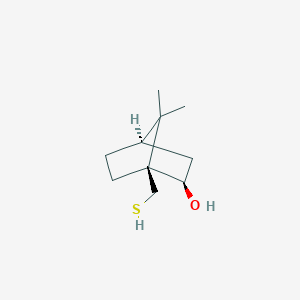
![3,5-Dibromo-2-[[[(4-bromobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13813498.png)
